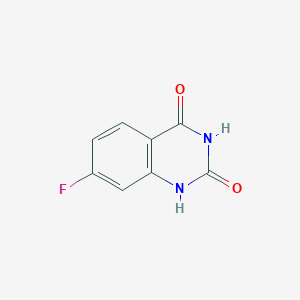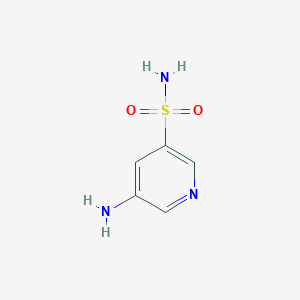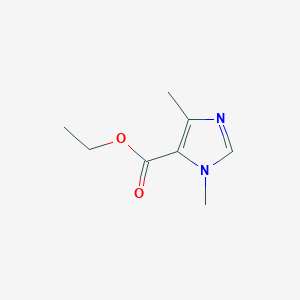
5-Ethylpyridine-2-carbaldehyde
Vue d'ensemble
Description
5-Ethylpyridine-2-carbaldehyde is a chemical compound with the molecular formula C8H9NO . It appears as a liquid and has a molecular weight of 135.2 . The compound is used in various scientific and industrial applications .
Molecular Structure Analysis
The molecular structure of 5-Ethylpyridine-2-carbaldehyde consists of a pyridine ring with an ethyl group at the 5-position and a carbaldehyde group at the 2-position . The InChI code for this compound is 1S/C8H9NO/c1-2-7-3-4-8(6-10)9-5-7/h3-6H,2H2,1H3 .Physical And Chemical Properties Analysis
5-Ethylpyridine-2-carbaldehyde is a liquid at room temperature . It has a molecular weight of 135.17 .Applications De Recherche Scientifique
Pharmacology
5-Ethylpyridine-2-carbaldehyde: is utilized in pharmacological research due to its potential as a precursor for bioactive ligands. These ligands can exhibit a range of bioactivities, including antibacterial, antiviral, and anticancer properties . The compound’s ability to form Schiff bases makes it particularly valuable in medicinal chemistry, where it can be used to synthesize new drugs with improved efficacy and reduced side effects.
Material Science
In material science, 5-Ethylpyridine-2-carbaldehyde serves as a building block for creating novel materials. Its liquid form and chemical stability under various conditions make it suitable for synthesizing polymers and co-polymers, which can be used in creating advanced materials for electronics, coatings, and adhesives .
Chemical Synthesis
This compound plays a crucial role in chemical synthesis, where it is used to develop new synthetic routes and methodologies. It’s particularly useful in the synthesis of pyridine derivatives, which are important in a wide range of chemical reactions and processes .
Biochemistry
5-Ethylpyridine-2-carbaldehyde: is significant in biochemistry for studying enzyme reactions and metabolic pathways. It can act as an inhibitor or a substrate mimic, helping to elucidate the mechanisms of enzymatic actions and their implications in various diseases .
Industrial Applications
Industrially, 5-Ethylpyridine-2-carbaldehyde is used in the formulation of dyes, fragrances, and other fine chemicals. Its structural properties allow for versatile reactivity, making it a valuable intermediate in the manufacture of a wide array of industrial products .
Environmental Applications
Environmental research utilizes 5-Ethylpyridine-2-carbaldehyde in the development of sensors and assays for detecting pollutants and toxins. Its reactive nature enables it to bind with specific environmental contaminants, aiding in monitoring and remediation efforts .
Orientations Futures
Propriétés
IUPAC Name |
5-ethylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-2-7-3-4-8(6-10)9-5-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUYLXOFOVDYKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508934 | |
| Record name | 5-Ethylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethylpyridine-2-carbaldehyde | |
CAS RN |
21913-84-8 | |
| Record name | 5-Ethylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

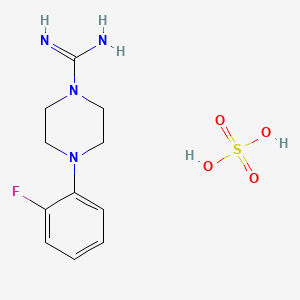


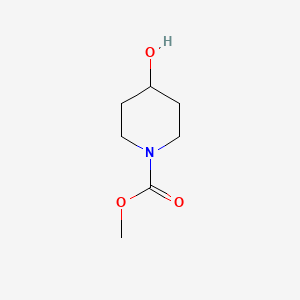
![2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid](/img/structure/B1337941.png)
![6-bromobenzo[d]oxazole-2(3H)-thione](/img/structure/B1337943.png)
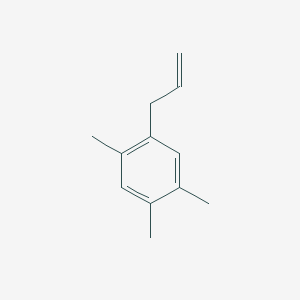
![Benzo[1,3]dioxol-5-YL-hydrazine](/img/structure/B1337945.png)

